molecular formula C14H11ClN2O2 B2806270 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 41077-04-7

4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide

Cat. No. B2806270
CAS RN: 41077-04-7
M. Wt: 274.7
InChI Key: FGWAYDYIXZEDRP-CAOOACKPSA-N
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Description

“4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” is a biochemical compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.7 . It is used for proteomics research .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” is defined by its molecular formula C14H11ClN2O2 . For a more detailed structural analysis, crystallographic studies would be required.


Chemical Reactions Analysis

The chemical reactions involving “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” primarily involve its synthesis. As mentioned earlier, it is synthesized through the direct condensation of benzoic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” include a molecular weight of 274.7 and a molecular formula of C14H11ClN2O2 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

The crystal structures of three anticonvulsant enaminones were determined, revealing that the cyclohexene rings adopt sofa conformations with the methyl substituent in an equatorial position. The dihedral angle between the mean planes of cyclohexene and the aromatic ring is notably smaller for the pyridinyl derivative compared to the phenyl ones. This study provides insights into the hydrogen bonding and structural conformations relevant to compounds like 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide (Kubicki, Bassyouni, & Codding, 2000).

Aromatic Polyamides and Their Properties

Research into aromatic polyamides derived from 2,6-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids highlights the synthesis and properties of materials with potential applications in high-performance polymers. The study discusses the solubility, mechanical strength, thermal stability, and glass transition temperatures of these polymers, providing a foundation for further exploration into materials science (Yang, Hsiao, & Yang, 1996).

Synthesis and Anticonvulsant Activity

A group of amides and amines related to 4-amino-N-(1-phenylethyl)benzamide were prepared to study the relationship between structure and anticonvulsant activity. The findings from this research could guide the development of new therapeutic agents, excluding any direct implications related to drug use, dosage, or side effects (Clark & Davenport, 1987).

properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-8,18H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWAYDYIXZEDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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